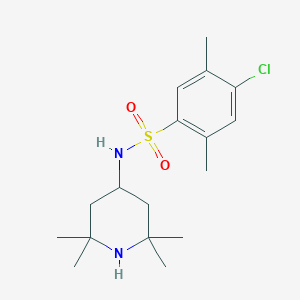
4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide, also known as ND-336, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of sulfonamide compounds, which are known for their various biological activities.
Mécanisme D'action
4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide binds to the sigma-1 receptor and modulates its activity, which in turn affects various downstream signaling pathways. It has been shown to enhance the release of certain neurotransmitters, such as dopamine and acetylcholine, and to inhibit the release of others, such as glutamate. It also modulates calcium signaling and has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models, and to have antidepressant and anxiolytic effects. It has also been found to have analgesic effects and to reduce neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor and is selective for this receptor, which makes it a useful tool for studying the role of the sigma-1 receptor in various physiological processes. It is also relatively stable and easy to synthesize.
However, there are also some limitations to the use of 4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide in lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life in vivo, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on 4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and anxiety. It may also have potential as a tool for studying the sigma-1 receptor and its role in various physiological processes.
Another area of interest is the development of new analogs of 4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide with improved properties, such as increased solubility and longer half-life. These analogs may be useful for studying the sigma-1 receptor and for developing new treatments for neurological and psychiatric disorders.
In conclusion, 4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a promising compound that has been extensively studied for its potential use in scientific research. Its high affinity for the sigma-1 receptor and its various biochemical and physiological effects make it a useful tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the potential of 4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide and its analogs for use in the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with N-(2,2,6,6-tetramethyl-4-piperidinyl)amine in the presence of a base. The resulting product is then purified by column chromatography to obtain pure 4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide.
Applications De Recherche Scientifique
4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including neurotransmitter release and calcium signaling.
Propriétés
Formule moléculaire |
C17H27ClN2O2S |
|---|---|
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H27ClN2O2S/c1-11-8-15(12(2)7-14(11)18)23(21,22)19-13-9-16(3,4)20-17(5,6)10-13/h7-8,13,19-20H,9-10H2,1-6H3 |
Clé InChI |
UHUNXZBXCCVDLJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)
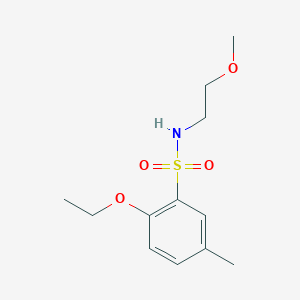
![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)
![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)
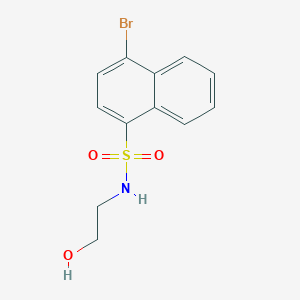
![1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245584.png)
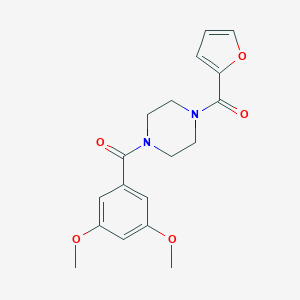
![4-[(4-Methyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B245589.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B245590.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245597.png)
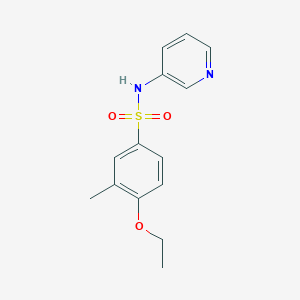
![2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether](/img/structure/B245607.png)